4-Pyridinol hydrate
CAS No.: 158868-14-5
Cat. No.: VC7950406
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158868-14-5 |
|---|---|
| Molecular Formula | C5H7NO2 |
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | 1H-pyridin-4-one;hydrate |
| Standard InChI | InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2 |
| Standard InChI Key | ASQDNEVKDRVHHS-UHFFFAOYSA-N |
| SMILES | C1=CNC=CC1=O.O |
| Canonical SMILES | C1=CNC=CC1=O.O |
Introduction
Structural and Molecular Characteristics
4-Pyridinol hydrate exists as a tautomeric equilibrium between the keto (4-pyridone) and enol (4-hydroxypyridine) forms. In aqueous solutions, the keto form predominates, while the enol form is favored in non-polar solvents or the gas phase . The hydrate structure stabilizes via hydrogen bonding between the hydroxyl group and water, as evidenced by X-ray crystallography .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇NO₂ | |
| Molecular Weight | 113.12 g/mol | |
| pKa (20°C) | 3.2 | |
| Melting Point | 150–151°C (anhydrous form) | |
| Density | 1.1418 (estimate) |
Synthesis and Industrial Production
Synthetic Routes
4-Pyridinol hydrate is synthesized via hydrolysis of 4-chloropyridine using sodium hydroxide:
The product is recrystallized to obtain the hydrate form. Industrial-scale production involves controlled chlorination and hydrolysis of pyridine derivatives, optimized for high yield (>95%) .
Biocatalytic Pathways
In Arthrobacter sp. IN13, 4-hydroxypyridine is metabolized via a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine, which undergoes oxidative ring-opening . This pathway highlights its biodegradability and potential environmental applications.
Physicochemical Properties
Thermodynamic Data
The enthalpy of formation (ΔfH°) for solid 4-pyridinol is -35.6 ± 0.2 kcal/mol, while the gas-phase value is -7.2 ± 1.3 kcal/mol . These values underscore its stability in condensed phases.
Table 2: Thermodynamic Parameters
Solubility and Reactivity
The compound is soluble in polar solvents like DMSO and methanol . Its reactivity is pH-dependent: protonation occurs below pH 5, while hydration dominates at neutral to alkaline conditions .
Chemical Reactions and Mechanisms
Oxidation and Reduction
-
Oxidation: 4-Pyridinol converts to 4-pyridone using KMnO₄:
-
Reduction: Sodium borohydride reduces it to 4-pyridylmethanol.
Coordination Chemistry
4-Pyridinol hydrate acts as a ligand, forming complexes with transition metals. For example, silver coordination polymers synthesized via hydro(solvato)thermal methods exhibit photocatalytic activity .
Applications in Research and Industry
Pharmaceutical Intermediates
It serves as a precursor for radiocontrast agents (e.g., diodone) and herbicides (e.g., pyrichlor) . Derivatives like fluridone are aquatic herbicides targeting invasive species .
Environmental Chemistry
As a model compound, 4-pyridinol hydrate aids in studying photodegradation pathways of aquatic contaminants, revealing half-lives of 12–48 hours under UV exposure .
Table 3: Industrial Applications
| Sector | Use Case | Reference |
|---|---|---|
| Agriculture | Herbicide synthesis | |
| Medicine | Radiocontrast agent production | |
| Catalysis | Silver nanoparticle synthesis |
Comparative Analysis with Analogues
Positional Isomers
-
2-Hydroxypyridine: Higher acidity (pKa = 0.8) due to intramolecular hydrogen bonding .
-
3-Hydroxypyridine: Lower thermal stability (ΔfH° = -32.1 kcal/mol) .
4-Pyridone vs. 4-Pyridinol Hydrate
The hydrate exhibits greater water solubility (>100 mg/mL) compared to the anhydrous form (~50 mg/mL) .
Future Research Directions
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